molecular formula C16H22BrNO2 B5887533 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane

1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane

Cat. No. B5887533
M. Wt: 340.25 g/mol
InChI Key: KTNMVGXAWCRIIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane, also known as BDA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDA is a member of the azepane family of compounds and is characterized by its unique structure, which includes a phenoxyacetyl group and a bromine atom.

Mechanism of Action

The mechanism of action of 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane involves its binding to the GPR84 receptor, which leads to the activation of downstream signaling pathways. This activation results in the release of inflammatory mediators and the recruitment of immune cells to the site of inflammation. 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane has also been shown to have an effect on other receptors, including the GPR35 receptor and the histamine H4 receptor.
Biochemical and Physiological Effects
1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane can induce the release of cytokines and chemokines, which are involved in the regulation of immune response. 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane has also been shown to have an effect on cell migration and adhesion, which may be important in the context of inflammation and wound healing.

Advantages and Limitations for Lab Experiments

1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane has a number of advantages as a tool for scientific research. It is a potent and selective agonist for the GPR84 receptor, which makes it a valuable tool for studying the role of this receptor in inflammation and immune response. 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane is also relatively easy to synthesize and has good solubility in a variety of solvents.
One limitation of 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane is that it has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane has been shown to have an effect on other receptors, which may complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for research on 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane. One area of interest is the development of new analogs of 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane that may have improved potency and selectivity for the GPR84 receptor. Another area of interest is the study of the downstream signaling pathways that are activated by 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane binding to the GPR84 receptor. This may help to identify new targets for the treatment of inflammation and immune-related diseases. Finally, further research is needed to fully understand the physiological and biochemical effects of 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane, particularly in the context of inflammation and wound healing.
Conclusion
In conclusion, 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane is a valuable tool for scientific research, particularly in the study of G protein-coupled receptors. 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane has a unique structure and a potent and selective agonist for the GPR84 receptor. While there are some limitations to its use, 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane has a number of advantages as a tool for scientific research. Further research is needed to fully understand the potential applications of 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane and to identify new targets for the treatment of inflammation and immune-related diseases.

Synthesis Methods

The synthesis of 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane involves the reaction of 4-bromo-3,5-dimethylphenol with chloroacetyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with azepane to yield the final product, 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane. This synthesis method has been optimized to yield high purity 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane with good yields.

Scientific Research Applications

1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane has been studied extensively for its potential applications in scientific research. One of the most promising applications of 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane is as a tool for studying G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a crucial role in a variety of physiological processes, including signal transduction, neurotransmission, and hormone regulation. 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane has been shown to be a potent and selective agonist for the GPR84 receptor, which is involved in inflammation and immune response.

properties

IUPAC Name

1-(azepan-1-yl)-2-(4-bromo-3,5-dimethylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO2/c1-12-9-14(10-13(2)16(12)17)20-11-15(19)18-7-5-3-4-6-8-18/h9-10H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNMVGXAWCRIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azepan-1-yl)-2-(4-bromo-3,5-dimethylphenoxy)ethanone

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